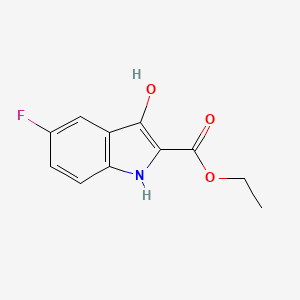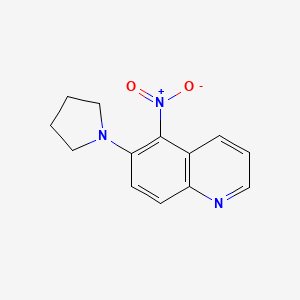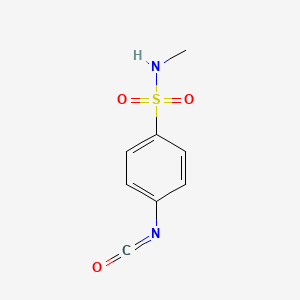
2-(Dimethylamino)-5-formylbenzonitrile
説明
Dimethylaminoethyl methacrylate (DMAEMA), a compound with a similar structure, is a type of methacrylate with a dimethylaminoethyl group. It’s used in the synthesis of various polymers and copolymers and has applications in the biomedical field .
Synthesis Analysis
The synthesis of related compounds often involves reactions with dimethylethanolamine . For example, the synthesis of 2-dimethylaminoethyl chloride hydrochloride involves a chlorination reaction between dimethylethanolamine and thionyl chloride .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and depend on the specific conditions and reactants . For instance, 2-dimethylaminoethyl methacrylate can participate in copolymerization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, DMAE has a boiling point of 134-136 °C and a density of 0.886 g/mL at 20 °C .科学的研究の応用
Drug and Gene Delivery Systems
The compound is used in the creation of nanocarriers for drug and gene delivery. It’s used to modify a block copolymer, which self-associates into nanosized micelles in aqueous media. These micelles can be loaded with drugs and used to form micelleplexes through electrostatic interactions with DNA . This application is particularly relevant in cancer therapy, where the synergistic effect of drug and gene delivery can significantly improve treatment outcomes .
Controlled Pesticide Release
“2-(Dimethylamino)-5-formylbenzonitrile” is used in the synthesis of a stimuli-responsive chitosan copolymer. This copolymer can be used to create microcapsules that control the release of pesticides in response to environmental stimuli . This application is beneficial for improving the efficacy of pesticides and reducing their adverse effects .
Synthesis of Bioconjugates
The compound is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. This is crucial in medical research for preparing various biologically active compounds and studying their interactions.
4. Preparation of Biocompatible and Biodegradable Polymer-Based Nanocarriers The compound is used in the preparation of biocompatible and biodegradable polymer-based nanocarriers. These nanocarriers have finely tuned composition, functionality, and properties intended for different targeted therapies .
Photostability Improvement
Microencapsulation of pesticides using this compound can dramatically improve their photostability under ultraviolet light irradiation . This is particularly useful for pesticides that are photo unstable .
Reduction of Acute Toxicity
Microencapsulation of pesticides using this compound can reduce their acute toxicity against aquatic organisms . This is particularly beneficial for pesticides that are highly toxic to aquatic organisms .
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as dimethylamine, are known to interact with various biological targets
Mode of Action
It can be inferred from related compounds that it may interact with its targets through electrostatic interactions, given its dimethylamino group . This group can form ionic bonds with negatively charged groups on target molecules, potentially altering their function. More research is needed to confirm this hypothesis and to elucidate the specific changes resulting from this interaction.
Pharmacokinetics
It can be inferred from related compounds that it may have good bioavailability due to its small size and polar nature . More research is needed to confirm this and to understand how these properties impact its pharmacological effects.
Result of Action
Based on the structure of the compound, it might have potential antimicrobial properties
Action Environment
The action of 2-(Dimethylamino)-5-formylbenzonitrile can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the dimethylamino group, potentially influencing its interaction with targets . Additionally, the presence of other molecules in the environment can affect its stability and efficacy . More research is needed to understand these influences in detail.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(dimethylamino)-5-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12(2)10-4-3-8(7-13)5-9(10)6-11/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBDJDMBCDTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660101 | |
| Record name | 2-(Dimethylamino)-5-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-5-formylbenzonitrile | |
CAS RN |
100655-27-4 | |
| Record name | 2-(Dimethylamino)-5-formylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100655-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)-5-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




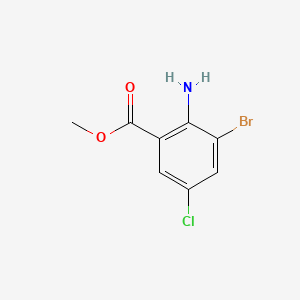



![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)
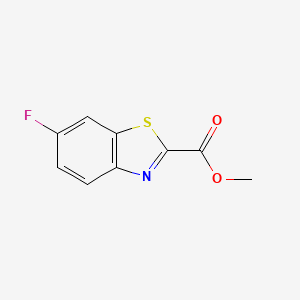
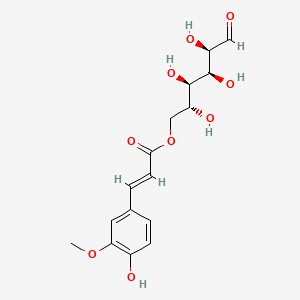
![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
